4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 478255-67-3
Cat. No.: VC16151964
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478255-67-3 |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-12-6-4-7-13(10-12)17-20-21-18(25)22(17)19-11-14-8-5-9-15(23-2)16(14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+ |
| Standard InChI Key | UNLNKEPMLPXRFR-YBFXNURJSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)OC |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)OC |
Introduction
The compound 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives. These heterocyclic compounds are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer properties. The unique structure of this compound combines a triazole ring with functional groups that enhance its potential for pharmaceutical applications.
Structural Features
The chemical structure of this compound includes:
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A 1,2,4-triazole ring, which is a five-membered heterocyclic system containing three nitrogen atoms.
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A thiol (-SH) group attached to the triazole ring, contributing to its reactivity and potential biological activity.
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An E-configured Schiff base (imine group), formed by the condensation of an aldehyde (2,3-dimethoxybenzaldehyde) and an amine group on the triazole ring.
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Substituents such as a 3-methylphenyl group and a 2,3-dimethoxyphenyl group, which provide steric and electronic effects influencing its activity.
Synthesis
The synthesis of 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves:
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Formation of the triazole core: This is achieved through cyclization reactions involving thiosemicarbazides and hydrazine derivatives under alkaline conditions.
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Schiff base formation: The triazole derivative reacts with 2,3-dimethoxybenzaldehyde to form the imine linkage in an E-configuration.
Biological Activities
The compound exhibits potential for various pharmacological applications due to its structural features:
4.1 Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties against bacteria and fungi. The thiol group enhances interaction with microbial enzymes by forming disulfide bonds or chelating essential metal ions .
4.2 Antitubercular Activity
Studies on similar compounds have shown significant activity against Mycobacterium tuberculosis, attributed to their ability to inhibit critical bacterial enzymes .
4.3 Anti-inflammatory Properties
The presence of electron-withdrawing groups (e.g., methoxy groups) and the thiol functionality may contribute to anti-inflammatory effects by modulating oxidative stress pathways .
Analytical Characterization
To confirm the structure and purity of this compound:
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NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR provide detailed information about the molecular framework.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Elemental Analysis: Verifies the composition of carbon, hydrogen, nitrogen, sulfur, and oxygen.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples .
Comparison with Related Compounds
| Feature | This Compound | Related Triazoles |
|---|---|---|
| Functional Groups | Thiol (-SH), Schiff base (-C=N-) | Varies: hydroxyl (-OH), alkyl groups |
| Biological Activity | Antimicrobial, anti-inflammatory | Antiviral, anticancer |
| Solubility | Organic solvents | Similar |
| Toxicity | Low (based on related compounds) | Generally low |
Research Implications
This compound represents a promising scaffold for drug development due to its multifunctional nature:
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Medicinal Chemistry: Modifications on the aromatic rings or thiol group can optimize activity.
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Drug Design: Docking studies can identify target interactions for diseases like tuberculosis or cancer.
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